2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Overview
Description
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide and its derivatives have been studied extensively for their chemical synthesis and properties. For instance, a series of acetamide derivatives, including those related to the structure of interest, have been synthesized to explore their biological activities. These compounds were designed through various chemical synthesis techniques, including N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS spectroscopies (Yang Jing, 2010). Similarly, another study focused on the synthesis of biologically active N-substituted acetamide derivatives, demonstrating the broad interest in acetamide chemistry for potential therapeutic applications (H. Khalid et al., 2014).
Biological Activities and Potential Therapeutic Applications
The research on acetamide derivatives extends into investigating their biological activities and potential therapeutic applications. Various studies have identified these compounds as promising candidates for the development of new drugs due to their significant biological activities, such as anticonvulsant properties (A. Camerman et al., 2005), muscarinic agonist activity (V. Pukhalskaya et al., 2010), and antioxidant activity (P. Nayak et al., 2014). These findings highlight the versatility of acetamide derivatives in medicinal chemistry, offering avenues for the development of new therapeutic agents.
Enantioselective Synthesis and Catalysis
The enantioselective synthesis of γ-aminobutyric acid derivatives demonstrates the utility of catalysis in the preparation of acetamide derivatives with specific stereochemistry. This approach is crucial for developing drugs with desired efficacy and reduced side effects (A. Reznikov et al., 2013). The precise control over molecular architecture underscores the importance of such synthetic strategies in pharmaceutical research.
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)5-6-14-12(16)9-15-7-3-4-11(13)8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRODIZIDNGQTEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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